molecular formula C23H15Cl2N3O B12777808 4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126293-33-2

4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12777808
CAS No.: 126293-33-2
M. Wt: 420.3 g/mol
InChI Key: SIUCTSAUIZGQHV-IKCALLGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound characterized by the presence of chlorobenzylidene groups and an imidazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of o-chlorobenzaldehyde with an appropriate amine and a phenyl-substituted imidazolinone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolinone ring or the chlorobenzylidene groups.

    Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body. It may have applications in drug discovery and development.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    o-Chlorobenzylidene Malononitrile: This compound is structurally similar but lacks the imidazolinone core. It is known for its use as a riot control agent (tear gas).

    Chloroacetophenone: Another related compound, chloroacetophenone, is also used as a tear gas but has a different chemical structure.

    Phenylimidazolinone Derivatives: Compounds with similar imidazolinone cores but different substituents on the phenyl ring or other parts of the molecule.

Uniqueness

4-(o-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to its combination of chlorobenzylidene groups and an imidazolinone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

126293-33-2

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15Cl2N3O/c24-19-12-6-4-10-17(19)14-21-23(29)28(22(27-21)16-8-2-1-3-9-16)26-15-18-11-5-7-13-20(18)25/h1-15H/b21-14-,26-15+

InChI Key

SIUCTSAUIZGQHV-IKCALLGASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.